N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. Its structure features:
- N1-phenyl group: A benzene ring directly attached to the first amide nitrogen.
- N2-substituent: A piperidine ring fused with a phenylsulfonyl group at the 1-position, linked via an ethyl chain to the second amide nitrogen.
Its design incorporates sulfonyl and piperidine moieties, which may enhance solubility, metabolic stability, or receptor binding compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-17-9-3-1-4-10-17)22-15-14-18-11-7-8-16-24(18)29(27,28)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRQOIAGSMDMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the oxalamide linkage under controlled reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfonyl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Key Differences
The oxalamide scaffold is shared among several compounds, but substitutions at the N1 and N2 positions dictate functional variations. Below is a comparative analysis:
Key Observations:
N1 Substituents :
- The target compound’s phenyl group is simpler and more lipophilic than the dimethoxybenzyl or methoxy-methylbenzyl groups in S336 and FFDc compounds. This may reduce aqueous solubility but enhance membrane permeability .
- Methoxy groups in analogs (e.g., S336) improve solubility via hydrogen bonding but could increase metabolic oxidation rates .
N2 Substituents: The target’s piperidine-sulfonyl-ethyl chain is structurally distinct from the pyridinylethyl groups in analogs. Piperidine’s basic nitrogen may influence pH-dependent solubility or interact with charged residues in biological targets .
Biological Implications :
- S336 and FFDc compounds are designed as umami taste receptor agonists (targeting hTAS1R1/hTAS1R3), where pyridine and benzyl groups play critical roles in receptor activation . The target compound’s sulfonyl-piperidine moiety might alter receptor specificity or potency, though experimental data are lacking.
Hypothesized Pharmacokinetic Properties
| Property | Target Compound | S336 | FFDc 4231/4234 |
|---|---|---|---|
| LogP | Moderate (~3.5)* | Lower (~2.8)* | Moderate (~3.0)* |
| Solubility (aq.) | Low (due to phenyl) | High (methoxy groups) | Moderate (methyl/methoxy) |
| Metabolic Stability | High (sulfonyl resistance) | Moderate (methoxy oxidation) | High (methyl blocks oxidation) |
*Estimated based on substituent contributions.
Biological Activity
N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a piperidine ring, a phenylsulfonyl group, and an oxalamide linkage, which contribute to its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 457.6 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O4S |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 898414-92-1 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative : The piperidine ring is synthesized through sulfonylation reactions.
- Oxalamide Formation : The oxalamide moiety is introduced by reacting oxalyl chloride with appropriate amine derivatives.
- Final Coupling : The intermediate compounds are coupled under specific conditions to yield the final product.
These synthetic routes can be optimized for industrial applications to improve yield and purity.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group may enhance binding affinity, while the piperidine ring contributes to the compound's overall stability and solubility.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa.
- Enzyme Inhibition : Studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.
- Receptor Binding Studies : Investigations into receptor-ligand interactions have shown that this compound can modulate the activity of neurotransmitter receptors, indicating its potential use in neuropharmacology.
Biological Activity Summary
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Various Bacteria | Inhibition of growth |
| Enzyme Inhibition | Metabolic Enzymes | Reduced enzymatic activity |
| Receptor Modulation | Neurotransmitter Receptors | Altered receptor activity |
Q & A
Q. What are the key steps in synthesizing N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized for higher yield?
- Methodology : Synthesis typically involves: (i) Preparation of the 1-(phenylsulfonyl)piperidine intermediate via nucleophilic substitution or sulfonylation of piperidine derivatives. (ii) Coupling with oxalyl chloride to form the oxalamide core. (iii) Final functionalization using phenylamine derivatives.
- Optimization : Control reaction temperatures (e.g., 0–5°C for sulfonylation to prevent side reactions), use anhydrous solvents (e.g., dichloromethane), and employ chromatography or recrystallization for purification .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
- Targets : Preliminary studies suggest interactions with enzymes (e.g., tyrosinase) or receptors (e.g., G-protein-coupled receptors) due to sulfonamide and piperidine moieties.
- Methods :
- In vitro assays : Measure IC₅₀ values via fluorogenic substrate displacement.
- Binding affinity studies : Surface plasmon resonance (SPR) or radioligand competition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Approach : (i) Validate assay conditions (e.g., pH, ionic strength, and cell line viability). (ii) Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding. (iii) Normalize data using internal controls (e.g., Z’-factor for high-throughput screening reliability).
- Case Study : Discrepancies in IC₅₀ values may arise from differential membrane permeability in cell-based vs. cell-free systems .
Q. What strategies enhance target selectivity while minimizing off-target effects in derivative design?
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate binding pocket interactions.
- Replace piperidine with azetidine to reduce steric hindrance.
- Computational Tools :
- Molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Free-energy perturbation (FEP) calculations to optimize substituent contributions .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions for long-term storage?
- Protocol : (i) Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC. (ii) pH-dependent hydrolysis: Test in buffers (pH 1–10) and quantify parent compound loss using LC-MS.
- Key Finding : Oxalamides degrade rapidly under alkaline conditions (pH >9) due to nucleophilic attack on the carbonyl group .
Q. How can computational chemistry predict the compound’s 3D conformation and binding modes?
- Workflow : (i) Generate conformers via molecular dynamics (MD) simulations (e.g., Gaussian 16). (ii) Perform docking studies with target proteins (e.g., PDB: 3KPF for kinase targets). (iii) Validate predictions with experimental data (e.g., X-ray crystallography of co-crystals).
- Example : MD simulations revealed that the phenylsulfonyl group stabilizes hydrophobic interactions in the ATP-binding pocket of tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
